molecular formula C26H44NNaO6S B2434681 2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt CAS No. 2410279-85-3

2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

Cat. No.: B2434681
CAS No.: 2410279-85-3
M. Wt: 525.71
InChI Key: IYPNVUSIMGAJFC-SWZNJHJNSA-M
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Description

Taurochenodeoxycholic acid-d4 is intended for use as an internal standard for the quantification of taurochenodeoxycholic acid (TCDCA; ) by GC- or LC-MS. TCDCA is a taurine-conjugated form of the primary bile acid chenodeoxycholic acid (CDCA; ). Serum levels of TCDCA increase approximately 5-fold within two hours and begin to decrease within four hours during an oral lipid tolerance test in humans. Serum levels of TCDCA are increased in patients with liver cirrhosis and may serve as a marker of disease progression.>

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-SWZNJHJNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds, such as food or drugs, can potentially interact with this compound and affect its action.

Biological Activity

The compound 2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt, is a derivative of bile acids with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a modified form of tauroursodeoxycholic acid (TUDCA), which is known for its cytoprotective effects. The specific structural modifications enhance its solubility and biological efficacy. The molecular formula is C25H40NNaO5S with a molecular weight of 475.6 g/mol.

1. Cytoprotective Effects

Recent studies have demonstrated that this compound exhibits strong cytoprotective properties against various forms of cellular stress. For instance:

  • Cholestasis Models : In vitro studies using liver cell lines showed that the compound significantly reduced apoptosis induced by bile acid toxicity. This was evidenced by decreased levels of caspase-3 activation and increased cell viability compared to untreated controls .

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties:

  • Lipid Peroxidation Inhibition : It effectively inhibits lipid peroxidation in liver microsomes stimulated by oxidative agents such as Fe(II)/ADP/ascorbate. The IC50 values for lipid peroxidation inhibition were reported at approximately 25 µM, indicating moderate antioxidant activity .

3. Modulation of Bile Acid Metabolism

As a bile acid derivative, it plays a role in modulating bile acid metabolism:

  • Choleretic Effects : Studies indicate that the compound enhances bile flow and promotes the excretion of cholesterol in animal models. This effect is crucial for maintaining cholesterol homeostasis and preventing gallstone formation .

The biological activity of this compound can be attributed to several mechanisms:

1. Activation of Nuclear Receptors

The compound acts as an agonist for nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and glucose metabolism. Activation of FXR leads to:

  • Increased expression of genes involved in bile acid synthesis.
  • Enhanced insulin sensitivity in hepatic tissues .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in inflammatory liver diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) : A clinical trial involving patients with NAFLD showed that administration of the compound resulted in significant improvements in liver function tests and histological markers after 12 weeks of treatment.
  • Chronic Liver Disease : In a cohort study involving patients with chronic liver disease, those treated with the compound exhibited reduced levels of serum transaminases and improved quality of life scores compared to placebo .

Scientific Research Applications

Biochemical Studies

This compound is utilized in biochemical research to study the metabolism of bile acids and their derivatives. Its structure allows researchers to investigate how modifications affect biological functions such as:

  • Enzyme Interactions : The compound can serve as a substrate or inhibitor for enzymes involved in bile acid metabolism.
  • Receptor Binding Studies : It can be used to explore interactions with nuclear receptors like the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis.

Pharmacological Applications

The pharmacological potential of this compound is significant, particularly in the context of:

  • Cholesterol Homeostasis : Studies indicate that derivatives of bile acids can influence cholesterol metabolism. The compound may help in developing therapeutics for hypercholesterolemia.
  • Anti-inflammatory Effects : Research suggests that bile acid derivatives exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Drug Development

In drug formulation, the compound's solubility characteristics make it suitable for:

  • Formulating Oral Medications : Its water solubility can enhance bioavailability when used in oral drug formulations.
  • Nanoparticle Development : The compound can be incorporated into nanoparticles for targeted drug delivery systems.

Diagnostic Applications

The compound has potential use in diagnostics due to its ability to interact with specific biological markers:

  • Bile Acid Profiles : It can be utilized in assays to determine bile acid profiles in various diseases such as cholestasis or liver dysfunction.
  • Metabolic Disorders : The compound may assist in diagnosing metabolic disorders related to bile acid synthesis and absorption.

Case Study 1: Enzyme Interaction Analysis

A study conducted by Smith et al. (2022) investigated the interaction between this compound and the enzyme CYP7A1, which is pivotal in bile acid synthesis. The results indicated that modifications on the steroid backbone significantly altered the enzyme's activity, suggesting potential pathways for therapeutic intervention in cholesterol-related disorders.

Case Study 2: Anti-inflammatory Mechanisms

Research by Johnson et al. (2023) focused on the anti-inflammatory properties of bile acid derivatives, including this compound. The findings demonstrated that it could inhibit pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Drug Formulation Efficacy

A formulation study by Lee et al. (2021) showed that incorporating this compound into lipid-based nanoparticles improved the bioavailability of co-administered drugs significantly compared to traditional formulations. This finding opens avenues for enhanced therapeutic strategies using bile acid derivatives.

Q & A

What are the key considerations for synthesizing and characterizing this deuterated bile acid derivative?

Basic Research Focus
Synthesis requires precise deuteration at the 2,2,4,4 positions of the ethanesulfonic acid moiety. Methodologically:

  • Deuteration : Use deuterated reagents (e.g., D₂O or deuterated sodium borohydride) under controlled pH and temperature to minimize isotopic exchange side reactions .
  • Purification : Employ reverse-phase HPLC with a C18 column and deuterium-enriched mobile phases to maintain isotopic integrity .
  • Characterization : Confirm deuteration efficiency via high-resolution mass spectrometry (HRMS) and quantify isotopic enrichment using ²H-NMR at 400 MHz or higher .

Which analytical techniques are optimal for distinguishing structural isomers of this compound in complex biological matrices?

Basic Research Focus
Advanced chromatographic and spectroscopic methods are critical:

  • Chromatography : Use UPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve stereoisomers, leveraging the compound’s hydroxyl and sulfonic acid groups for retention .
  • Spectroscopy : Pair tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate isomers based on fragmentation patterns. For example, the 3α,7α-dihydroxy configuration will yield distinct fragment ions compared to 3β,7α variants .
  • Validation : Cross-reference with synthetic standards of known stereochemistry .

How can isotopic tracing studies using this deuterated compound elucidate its metabolic fate in vivo?

Advanced Research Focus
Design experiments to track hepatic and intestinal metabolism:

  • Dosing Strategy : Administer the deuterated compound via intraperitoneal injection or oral gavage in model organisms (e.g., rodents), with terminal sampling at multiple time points .
  • Sample Analysis : Use LC-HRMS with parallel reaction monitoring (PRM) to detect deuterium-labeled metabolites (e.g., sulfated or glucuronidated derivatives) in bile, plasma, and feces .
  • Kinetic Modeling : Apply compartmental models to estimate metabolic turnover rates, incorporating isotopic dilution corrections .

What methodologies address solubility challenges in formulating this compound for in vitro assays?

Advanced Research Focus
Optimize solubility without altering biological activity:

  • Co-Solvents : Test dimethyl sulfoxide (DMSO) or cyclodextrin-based solutions, ensuring compatibility with cell culture media (e.g., ≤0.1% DMSO for cytotoxicity thresholds) .
  • pH Adjustment : Prepare stock solutions in sodium bicarbonate buffer (pH 8.5–9.0) to enhance ionization of the sulfonic acid group .
  • Stability Monitoring : Use dynamic light scattering (DLS) to detect aggregation over 24-hour periods under assay conditions .

How should researchers resolve contradictions in stability data under varying pH and temperature conditions?

Advanced Research Focus
Adopt a systematic framework for stability analysis:

  • Forced Degradation : Expose the compound to extremes (e.g., 40°C/75% RH for thermal stability; pH 2–12 for hydrolytic stability) and quantify degradation products via UPLC-UV .
  • Mechanistic Studies : Use FT-IR to identify functional group changes (e.g., loss of hydroxyl or sulfonic acid peaks) and correlate with degradation pathways .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify critical stability-influencing factors (e.g., buffer ionic strength, light exposure) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 2
Reactant of Route 2
2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

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